2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
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Overview
Description
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring with two methyl groups at positions 2 and 4, a carbonyl group at position 6, and an aldehyde group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with formylating agents such as ethyl formate or formic acid in the presence of a catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization to form the pyrimidine ring, followed by formylation to introduce the aldehyde group .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Reduction: 2,4-Dimethyl-6-hydroxy-1,6-dihydropyrimidine-5-carbaldehyde
Substitution: Halogenated or nitrated derivatives of the parent compound
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of xanthine oxidase, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in the treatment of gout and other hyperuricemia-related conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- 1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
2,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific structural features, such as the presence of both an aldehyde and a carbonyl group on the pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(3-10)7(11)9-5(2)8-4/h3H,1-2H3,(H,8,9,11) |
InChI Key |
SYQKIBHUNFXIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)C=O |
Origin of Product |
United States |
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